3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane
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Overview
Description
3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[321]octane is a complex organic compound featuring a unique bicyclic structure
Scientific Research Applications
3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: Its applications in industrial processes include the synthesis of high-value chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid, which is known to mediate rearrangements and other transformations . Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with triflic acid can lead to the formation of methoxytropolones and furans .
Mechanism of Action
The mechanism by which 3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids . These compounds share a similar bicyclic structure but differ in their functional groups and overall properties.
Uniqueness
What sets 3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from research to industrial use.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-27-20-5-3-4-17(12-20)15-6-8-16(9-7-15)22(24)23-18-10-11-19(23)14-21(13-18)28(2,25)26/h3-9,12,18-19,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYLCFJYBFNANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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